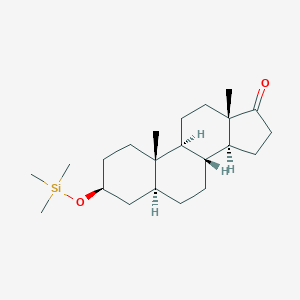
3beta-Trimethylsilyloxy-5alpha-androstan-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta-Trimethylsilyloxy-5alpha-androstan-17-one, also known as TMS, is a synthetic androgenic steroid hormone that has been used in scientific research for several years. It is a derivative of dihydrotestosterone (DHT), which is a natural hormone found in the human body. TMS has been studied extensively for its potential use in the treatment of various medical conditions, including muscle wasting, osteoporosis, and male infertility.
Mecanismo De Acción
3beta-Trimethylsilyloxy-5alpha-androstan-17-one works by binding to androgen receptors in the body, which are found in various tissues, including muscle, bone, and reproductive organs. Once bound, 3beta-Trimethylsilyloxy-5alpha-androstan-17-one activates the androgen receptor, which leads to an increase in protein synthesis and muscle growth. 3beta-Trimethylsilyloxy-5alpha-androstan-17-one has also been shown to increase bone density by stimulating osteoblast activity and decreasing osteoclast activity. In the reproductive system, 3beta-Trimethylsilyloxy-5alpha-androstan-17-one increases sperm count and motility by stimulating spermatogenesis.
Efectos Bioquímicos Y Fisiológicos
3beta-Trimethylsilyloxy-5alpha-androstan-17-one has several biochemical and physiological effects on the body. It increases muscle mass and strength by increasing protein synthesis and decreasing protein breakdown. 3beta-Trimethylsilyloxy-5alpha-androstan-17-one also increases bone density by stimulating osteoblast activity and decreasing osteoclast activity. In the reproductive system, 3beta-Trimethylsilyloxy-5alpha-androstan-17-one increases sperm count and motility by stimulating spermatogenesis. 3beta-Trimethylsilyloxy-5alpha-androstan-17-one has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3beta-Trimethylsilyloxy-5alpha-androstan-17-one in lab experiments is its androgenic properties, which make it a useful tool for studying muscle and bone physiology. 3beta-Trimethylsilyloxy-5alpha-androstan-17-one has also been shown to have anti-inflammatory effects, which may be beneficial in the study of inflammatory diseases. However, one limitation of using 3beta-Trimethylsilyloxy-5alpha-androstan-17-one in lab experiments is its potential toxicity, as high doses have been shown to cause liver damage in animal studies.
Direcciones Futuras
There are several future directions for the study of 3beta-Trimethylsilyloxy-5alpha-androstan-17-one. One potential direction is the development of new and more efficient synthesis methods for 3beta-Trimethylsilyloxy-5alpha-androstan-17-one. Another direction is the study of 3beta-Trimethylsilyloxy-5alpha-androstan-17-one in the treatment of muscle wasting disorders, osteoporosis, and male infertility in humans. Additionally, the anti-inflammatory effects of 3beta-Trimethylsilyloxy-5alpha-androstan-17-one could be studied further for their potential use in the treatment of inflammatory diseases.
Métodos De Síntesis
3beta-Trimethylsilyloxy-5alpha-androstan-17-one is synthesized through a multi-step process that involves the modification of DHT. The first step involves the protection of the hydroxyl group at the 3-position of DHT with a trimethylsilyl group. This is followed by the oxidation of the 17-beta hydroxyl group to a ketone using Jones reagent. The final step involves the reduction of the ketone to a hydroxyl group using sodium borohydride.
Aplicaciones Científicas De Investigación
3beta-Trimethylsilyloxy-5alpha-androstan-17-one has been used extensively in scientific research for its androgenic properties. It has been shown to increase muscle mass and strength in animal studies, making it a potential treatment for muscle wasting disorders. 3beta-Trimethylsilyloxy-5alpha-androstan-17-one has also been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density in animal studies. Additionally, 3beta-Trimethylsilyloxy-5alpha-androstan-17-one has been studied for its potential use in male infertility, as it has been shown to increase sperm count and motility in animal studies.
Propiedades
Número CAS |
10426-95-6 |
|---|---|
Nombre del producto |
3beta-Trimethylsilyloxy-5alpha-androstan-17-one |
Fórmula molecular |
C22H38O2Si |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C22H38O2Si/c1-21-12-10-16(24-25(3,4)5)14-15(21)6-7-17-18-8-9-20(23)22(18,2)13-11-19(17)21/h15-19H,6-14H2,1-5H3/t15-,16-,17-,18-,19-,21-,22-/m0/s1 |
Clave InChI |
RKALSSDGCWGKHQ-UMWWKMARSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[Si](C)(C)C |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O[Si](C)(C)C |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O[Si](C)(C)C |
Sinónimos |
3β-[(Trimethylsilyl)oxy]-5α-androstan-17-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



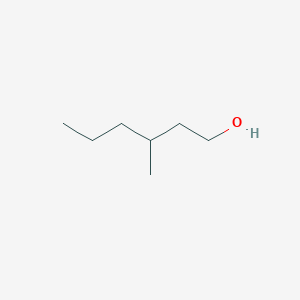
![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)
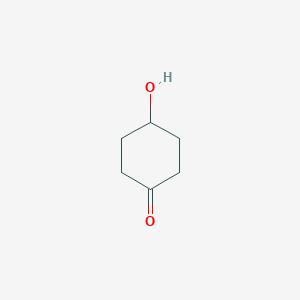
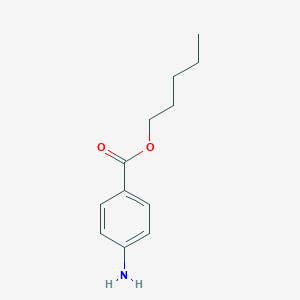
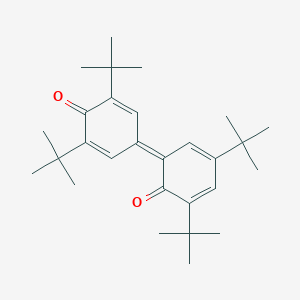
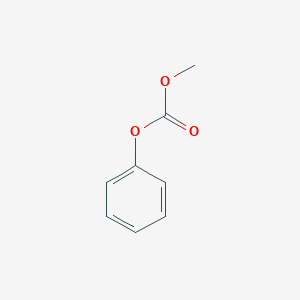
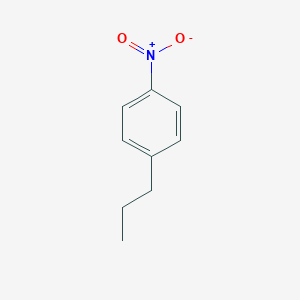
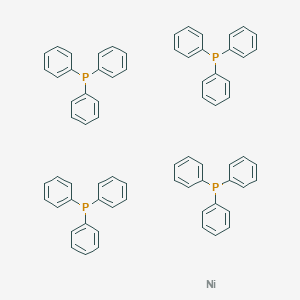
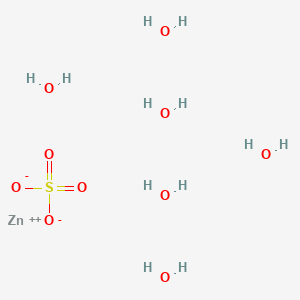
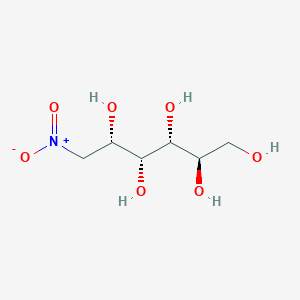

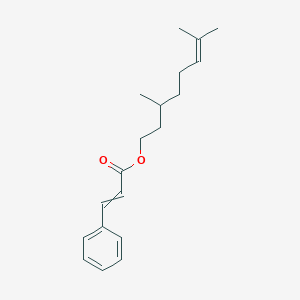
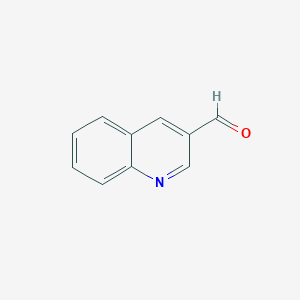
![[R-(R*,R*)]-tartaric acid, iron potassium salt](/img/structure/B83402.png)